N-[(4-sulfamoylphenyl)carbamothioyl]propanamide
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Overview
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with carbonothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- N-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide
- 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
Uniqueness
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H13N3O3S2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-9(14)13-10(17)12-7-3-5-8(6-4-7)18(11,15)16/h3-6H,2H2,1H3,(H2,11,15,16)(H2,12,13,14,17) |
InChI Key |
MINZOXPPMXZLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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